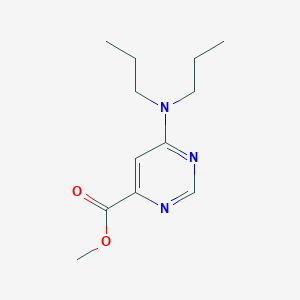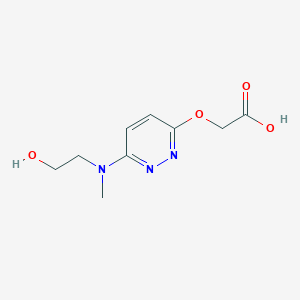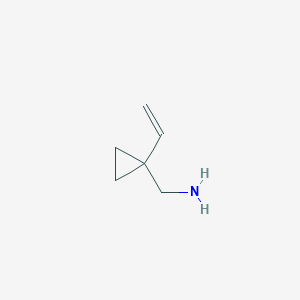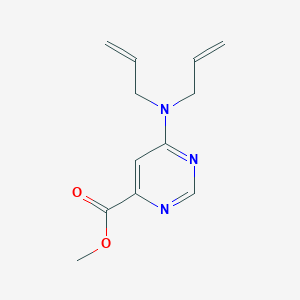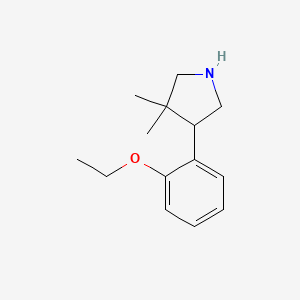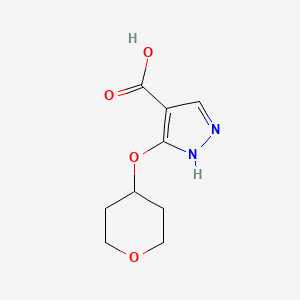
3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid
Overview
Description
3-((Tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid, also known as THPPC, is a compound of interest in the field of synthetic organic chemistry. This compound has been the subject of various studies due to its potential applications in a variety of fields, including medicine, agriculture, and biotechnology. THPPC is a versatile compound that can be used as a starting material for a variety of syntheses and reactions. Its unique properties make it suitable for use as a catalyst, a reagent, or a building block for more complex molecules. In
Scientific Research Applications
3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid has been widely studied for its potential applications in a variety of scientific fields. In medicine, 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid has been studied for its potential use as an anti-inflammatory agent. In agriculture, 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid has been studied for its potential use as a pesticide. In biotechnology, 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid has been studied for its potential use as a catalyst for the synthesis of various compounds. Additionally, 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid has been studied for its potential use as a reagent in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid is not yet fully understood. However, it is believed that 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it is believed that 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid are not yet fully understood. However, in vitro studies have shown that 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid has been shown to have antioxidant properties and to be able to scavenge free radicals.
Advantages and Limitations for Lab Experiments
3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid has several advantages for use in lab experiments. First, 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid is a relatively stable compound and is relatively easy to synthesize. Additionally, 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid can be used as a reagent in various organic synthesis reactions. Furthermore, 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid has been shown to have a variety of potential applications in medicine, agriculture, and biotechnology.
However, there are several limitations to the use of 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid in lab experiments. First, the mechanism of action of 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid is not yet fully understood. Additionally, the biochemical and physiological effects of 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid are not yet fully understood. Lastly, the synthesis of 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid is relatively complex and requires the use of a variety of reagents.
Future Directions
Given the potential applications of 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid, there are several potential future directions for research. First, further research is needed to better understand the mechanism of action of 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid and its biochemical and physiological effects. Additionally, further research is needed to develop more efficient methods for the synthesis of 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid. Furthermore, further research is needed to explore the potential applications of 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid in medicine, agriculture, and biotechnology. Finally, further research is needed to explore the potential use of 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid as a reagent in various organic synthesis reactions.
properties
IUPAC Name |
5-(oxan-4-yloxy)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-9(13)7-5-10-11-8(7)15-6-1-3-14-4-2-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMJEOBJNYGDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Phenyl-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480386.png)
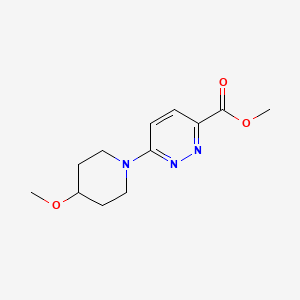
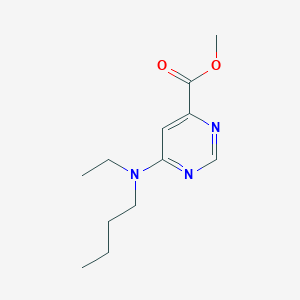
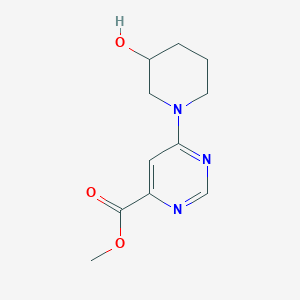
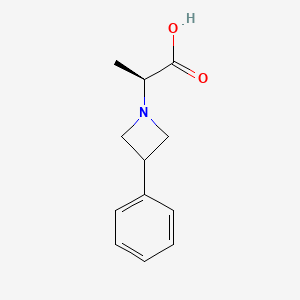
![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)

